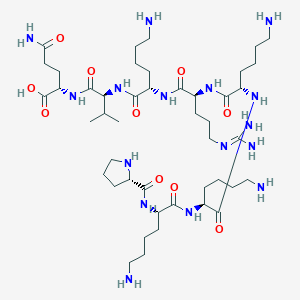![molecular formula C29H46N4O8 B12521346 Methyl N-[(benzyloxy)carbonyl]-L-valyl-D-isoleucyl-L-threonyl-L-norvalinate CAS No. 653574-13-1](/img/structure/B12521346.png)
Methyl N-[(benzyloxy)carbonyl]-L-valyl-D-isoleucyl-L-threonyl-L-norvalinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl N-[(benzyloxy)carbonyl]-L-valyl-D-isoleucyl-L-threonyl-L-norvalinate is a complex organic compound that belongs to the class of peptides. This compound is characterized by its unique sequence of amino acids, which include valine, isoleucine, threonine, and norvaline, each protected by a benzyloxycarbonyl group. The compound is often used in various scientific research applications due to its specific structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl N-[(benzyloxy)carbonyl]-L-valyl-D-isoleucyl-L-threonyl-L-norvalinate typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino groups using benzyloxycarbonyl chloride. Each amino acid is then activated using coupling reagents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds. The final product is obtained after the methyl esterification of the carboxyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers that can handle large-scale synthesis. The use of solid-phase peptide synthesis (SPPS) is common, where the peptide chain is assembled on a solid resin support. This method allows for efficient purification and high yield of the desired peptide.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl N-[(benzyloxy)carbonyl]-L-valyl-D-isoleucyl-L-threonyl-L-norvalinate can undergo various chemical reactions, including:
Oxidation: The threonine residue can be oxidized to form a hydroxyl group.
Reduction: The benzyloxycarbonyl protecting groups can be removed through hydrogenation.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is commonly employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
The major products formed from these reactions include deprotected peptides, oxidized threonine derivatives, and substituted amino acid residues.
Wissenschaftliche Forschungsanwendungen
Methyl N-[(benzyloxy)carbonyl]-L-valyl-D-isoleucyl-L-threonyl-L-norvalinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex peptides and proteins.
Biology: Employed in studies of protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel biomaterials and drug delivery systems.
Wirkmechanismus
The mechanism of action of Methyl N-[(benzyloxy)carbonyl]-L-valyl-D-isoleucyl-L-threonyl-L-norvalinate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets by mimicking natural substrates or ligands. The pathways involved may include signal transduction, metabolic regulation, and cellular communication.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl N-[(benzyloxy)carbonyl]-L-phenylalaninate
- Methyl N-benzyloxycarbonylglycinate
- Methyl N-[(benzyloxy)carbonyl]-L-threonyl-L-phenylalaninate
Uniqueness
Methyl N-[(benzyloxy)carbonyl]-L-valyl-D-isoleucyl-L-threonyl-L-norvalinate is unique due to its specific sequence of amino acids and the presence of both L- and D-isomers. This configuration imparts distinct structural and functional properties, making it valuable for specialized research applications.
Eigenschaften
CAS-Nummer |
653574-13-1 |
|---|---|
Molekularformel |
C29H46N4O8 |
Molekulargewicht |
578.7 g/mol |
IUPAC-Name |
methyl (2S)-2-[[(2S,3R)-3-hydroxy-2-[[(2R,3R)-3-methyl-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]pentanoyl]amino]butanoyl]amino]pentanoate |
InChI |
InChI=1S/C29H46N4O8/c1-8-13-21(28(38)40-7)30-27(37)24(19(6)34)32-26(36)23(18(5)9-2)31-25(35)22(17(3)4)33-29(39)41-16-20-14-11-10-12-15-20/h10-12,14-15,17-19,21-24,34H,8-9,13,16H2,1-7H3,(H,30,37)(H,31,35)(H,32,36)(H,33,39)/t18-,19-,21+,22+,23-,24+/m1/s1 |
InChI-Schlüssel |
CIFOSQPVPRQIME-HTECONTDSA-N |
Isomerische SMILES |
CCC[C@@H](C(=O)OC)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@@H]([C@H](C)CC)NC(=O)[C@H](C(C)C)NC(=O)OCC1=CC=CC=C1 |
Kanonische SMILES |
CCCC(C(=O)OC)NC(=O)C(C(C)O)NC(=O)C(C(C)CC)NC(=O)C(C(C)C)NC(=O)OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


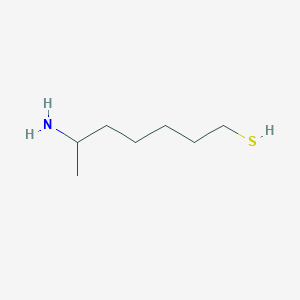

![4-[3-(4-Methylphenyl)bicyclo[2.2.1]hepta-2,5-dien-2-yl]pyridine](/img/structure/B12521292.png)
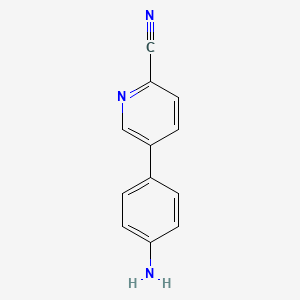


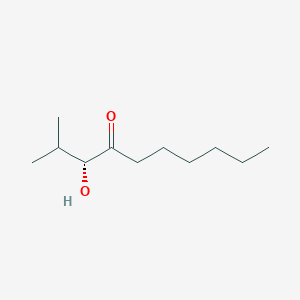

![(2R,5R)-3-(Methoxyimino)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12521315.png)
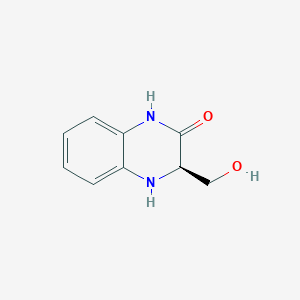
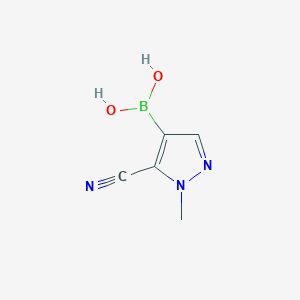
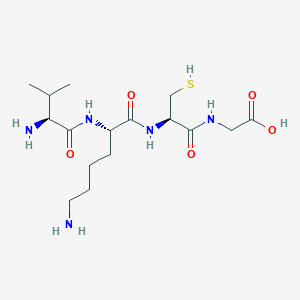
![O-({3-[5-(9H-Carbazol-9-yl)pentyl]-1,2-oxazol-5-yl}methyl)-L-serine](/img/structure/B12521348.png)
